2-Methylheptanal

Description

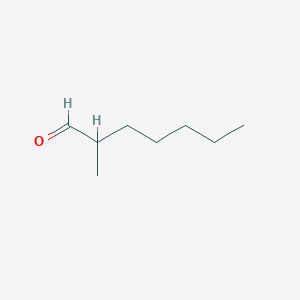

Structure

3D Structure

Properties

IUPAC Name |

2-methylheptanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-3-4-5-6-8(2)7-9/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHEKCFIOOSCJRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60937186 | |

| Record name | 2-Methylheptanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60937186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16630-91-4 | |

| Record name | 2-Methylheptanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16630-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylheptan-1-al | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016630914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylheptanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60937186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylheptan-1-al | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Stereoisomers of 2-Methylheptanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomeric characteristics of 2-methylheptanal, with a focus on the (2S)-2-methylheptanal enantiomer. Due to a notable lack of publicly available, direct comparative studies on the individual enantiomers, this document synthesizes the known properties of the racemic mixture and computed data for the (2S)-enantiomer. It further presents generalized, yet detailed, experimental protocols for the asymmetric synthesis and chiral analysis of 2-methyl-alkenals, which are applicable to the study of this compound stereoisomers. Additionally, a generic signaling pathway for olfactory reception of aliphatic aldehydes is provided to contextualize the potential biological interactions of these molecules. This guide serves as a foundational resource for researchers and professionals in drug development and sensory science, highlighting both the existing knowledge and the significant data gaps in the study of this compound enantiomers.

Physicochemical Characteristics

While specific experimental data for the individual enantiomers of this compound are scarce in publicly accessible literature, the following table summarizes the available information for the racemic mixture and computed properties for the (2S)-enantiomer. It is important to note that enantiomers possess identical physical properties such as boiling point, density, and refractive index; their distinguishing characteristic is the direction in which they rotate plane-polarized light (specific rotation).

| Property | Racemic this compound | (2S)-2-Methylheptanal (Computed) | (2R)-2-Methylheptanal (Predicted) |

| Molecular Formula | C₈H₁₆O[1][2] | C₈H₁₆O[3][4] | C₈H₁₆O |

| Molecular Weight | 128.21 g/mol [1][2] | 128.21 g/mol [3][4] | 128.21 g/mol |

| Boiling Point | 163-164 °C at 760 mmHg | No experimental data available | No experimental data available |

| Density | No experimental data available | No experimental data available | No experimental data available |

| Refractive Index | No experimental data available | No experimental data available | No experimental data available |

| Specific Rotation ([α]D) | 0° (by definition) | No experimental data available | No experimental data available |

| Odor Description | No specific data available | No specific data available | No specific data available |

| Odor Threshold | No specific data available | No specific data available | No specific data available |

| XLogP3-AA | 2.7[1] | 2.7[3][4] | 2.7 |

| Topological Polar Surface Area | 17.1 Ų[1] | 17.1 Ų[3][4] | 17.1 Ų |

| CAS Number | 16630-91-4[1][2] | 13583483-37-3 | No CAS number assigned |

Experimental Protocols

Asymmetric Synthesis of 2-Methylalkenals

Principle: A chiral amine catalyst reversibly forms a chiral enamine with a starting aldehyde. Concurrently, a photoredox catalyst, upon excitation by light, initiates a process that leads to the formation of an alkyl radical from an alkene. This radical is then trapped by the chiral enamine, forming a new carbon-carbon bond at the α-position of the original aldehyde with high stereocontrol. Hydrolysis of the resulting iminium ion releases the enantioenriched α-alkylated aldehyde and regenerates the catalyst.

Generalized Protocol:

-

Reaction Setup: In a nitrogen-flushed vial equipped with a magnetic stir bar, combine the starting aldehyde (e.g., heptanal), an alkene (e.g., propene), a chiral amine catalyst (e.g., a derivative of proline), a photoredox catalyst (e.g., an iridium or ruthenium complex), and a hydrogen atom transfer (HAT) catalyst (e.g., a thiol).

-

Solvent and Conditions: Dissolve the components in a suitable degassed organic solvent (e.g., acetonitrile (B52724) or dimethylformamide).

-

Initiation: Irradiate the reaction mixture with a light source (e.g., a blue LED lamp) at a controlled temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, quench the reaction and perform an aqueous workup to remove the catalysts and other water-soluble components.

-

Purification: Purify the resulting chiral aldehyde by column chromatography on silica (B1680970) gel.

Chiral Gas Chromatography (GC) for Enantiomeric Separation

The separation and quantification of enantiomers are critical for determining the enantiomeric excess (ee) of a chiral synthesis or the enantiomeric distribution in a natural product. Chiral gas chromatography is a powerful technique for the analysis of volatile chiral compounds like this compound.

Principle: A gas chromatograph is equipped with a chiral stationary phase (CSP). The enantiomers of the analyte interact differently with the CSP, leading to different retention times and, consequently, their separation. The separated enantiomers are then detected, and the ratio of their peak areas is used to calculate the enantiomeric excess.

Generalized Protocol:

-

Sample Preparation: Dissolve the sample containing the this compound enantiomers in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane).

-

Instrumentation:

-

Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).

-

Chiral Column: A capillary column coated with a chiral stationary phase (e.g., a cyclodextrin (B1172386) derivative such as β-DEX™ or γ-DEX™).

-

-

GC Conditions:

-

Injector Temperature: Typically 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 40-60 °C) and ramp up to a higher temperature (e.g., 180-220 °C) at a controlled rate (e.g., 2-5 °C/min). An isothermal period at the initial and final temperatures may be included.

-

Carrier Gas: High-purity hydrogen or helium at a constant flow rate.

-

Detector Temperature: Typically 250-280 °C.

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Analysis: Integrate the peak areas of the two separated enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100 where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

Biological Activity and Signaling Pathways

Olfactory Signaling of Aliphatic Aldehydes

The perception of odorants like this compound begins with the interaction of the molecule with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons (OSNs) in the nasal epithelium. Aliphatic aldehydes are known to activate a range of ORs. While the specific ORs that bind to the enantiomers of this compound have not been identified, a general signaling cascade is initiated upon odorant binding.

Generic Olfactory Transduction Pathway:

-

Odorant Binding: An odorant molecule binds to a specific G-protein coupled olfactory receptor (OR) on the membrane of an olfactory sensory neuron.

-

G-Protein Activation: This binding event causes a conformational change in the OR, leading to the activation of a heterotrimeric G-protein (Gα_olf).

-

Adenylate Cyclase Activation: The activated α-subunit of Gα_olf dissociates and activates adenylate cyclase type III (ACIII).

-

cAMP Production: ACIII catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).

-

Ion Channel Opening: The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels.

-

Cation Influx and Depolarization: The opening of CNG channels allows for the influx of sodium (Na⁺) and calcium (Ca²⁺) ions, causing depolarization of the OSN membrane.

-

Chloride Efflux: The influx of Ca²⁺ activates calcium-activated chloride channels (Ano2), leading to an efflux of chloride (Cl⁻) ions, which further depolarizes the cell.

-

Action Potential Generation: If the depolarization reaches the threshold, an action potential is generated and transmitted along the axon of the OSN to the olfactory bulb in the brain.

Conclusion and Future Directions

This technical guide consolidates the currently available information on the stereoisomers of this compound. The significant lack of experimental data directly comparing the physicochemical and sensory properties of the (2S) and (2R) enantiomers represents a considerable knowledge gap. Future research should prioritize the enantioselective synthesis and subsequent detailed characterization of both enantiomers. Such studies would not only provide valuable data for the flavor, fragrance, and pharmaceutical industries but also contribute to a deeper understanding of structure-activity relationships in olfaction. The experimental frameworks provided herein offer a starting point for researchers aiming to fill these critical data voids.

References

- 1. researchgate.net [researchgate.net]

- 2. Heptanal, 2-methyl- (CAS 16630-91-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. (2S)-2-methylheptanal | C8H16O | CID 13583483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chiral multidimensional gas chromatography (MDGC) and chiral GC-olfactometry with a double-cool-strand interface: application to malodors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methylheptanal (CAS: 16630-91-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methylheptanal (CAS number 16630-91-4), a branched-chain aliphatic aldehyde. This document consolidates critical information on its chemical and physical properties, synthesis and purification protocols, analytical characterization, safety and toxicology, and potential biological relevance, tailored for a scientific audience.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic odor.[1] Its fundamental properties are summarized in the table below, compiled from various sources.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O | [2][3][4] |

| Molecular Weight | 128.21 g/mol | [2][5][6] |

| CAS Number | 16630-91-4 | [2][3][4] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 163-164 °C at 760 mmHg | [1] |

| Melting Point | -76 °C | [1] |

| Density | 0.809 g/cm³ | [1] |

| Solubility | Slightly soluble in water. | [1] |

| Flash Point | 42.2 °C | [1] |

| Refractive Index | 1.41 | [1] |

| InChI Key | DHEKCFIOOSCJRW-UHFFFAOYSA-N | [2][3][4] |

| SMILES | CCCCCC(C)C=O | [7] |

Synthesis and Purification

The synthesis of this compound can be achieved through the oxidation of the corresponding primary alcohol, 2-methylheptan-1-ol, or via hydroformylation of a suitable alkene followed by hydrogenation. A common laboratory-scale synthesis involves the oxidation of 2-methylheptan-1-ol.

Experimental Protocol: Synthesis via Oxidation of 2-Methylheptan-1-ol

This protocol describes a general procedure for the oxidation of a primary alcohol to an aldehyde using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC).

Materials:

-

2-Methylheptan-1-ol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Stir bar

-

Filter funnel

-

Rotary evaporator

Procedure:

-

In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, suspend pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane.

-

Dissolve 2-methylheptan-1-ol (1 equivalent) in anhydrous dichloromethane.

-

Slowly add the solution of 2-methylheptan-1-ol to the PCC suspension with vigorous stirring over 15-20 minutes.

-

After the addition is complete, continue stirring at room temperature for 2-3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the organic filtrates and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

Experimental Protocol: Purification by Fractional Distillation

The crude this compound can be purified by fractional distillation under reduced pressure to obtain a high-purity product.

Materials:

-

Crude this compound

-

Fractional distillation apparatus (including a Vigreux column)

-

Heating mantle

-

Vacuum pump

-

Manometer

-

Receiving flasks

Procedure:

-

Set up the fractional distillation apparatus. Ensure all glassware is dry.

-

Place the crude this compound in the distillation flask.

-

Connect the apparatus to a vacuum pump and reduce the pressure.

-

Begin heating the distillation flask gently.

-

Collect the fraction that distills at the appropriate boiling point for the given pressure. The boiling point of this compound is 163-164 °C at atmospheric pressure and will be lower under reduced pressure.

-

Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Analytical Characterization

The identity and purity of this compound can be confirmed using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile compounds like this compound. A typical GC-MS analysis would involve a non-polar or semi-polar capillary column. The mass spectrum of this compound is characterized by a molecular ion peak (m/z 128) and specific fragmentation patterns.[2][7]

| GC-MS Parameter | Typical Value |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Oven Program | 50 °C (2 min), then ramp to 250 °C at 10 °C/min, hold for 5 min |

| Carrier Gas | Helium, constant flow of 1 mL/min |

| MS Ion Source Temp. | 230 °C |

| MS Quadrupole Temp. | 150 °C |

| Scan Range | m/z 40-300 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are essential for structural elucidation.

-

¹H NMR: The spectrum will show a characteristic aldehyde proton signal (CHO) between δ 9.5 and 9.7 ppm. Other signals will correspond to the methyl group adjacent to the carbonyl, the long alkyl chain, and the terminal methyl group.

-

¹³C NMR: The carbonyl carbon will appear as a downfield signal around δ 205 ppm. The remaining carbon signals will be in the aliphatic region.

Safety and Toxicology

This compound is classified as a flammable liquid and an irritant.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Toxicological Data Summary:

| Endpoint | Data | Source |

| Acute Oral Toxicity (LD50, rat) | 3730 mg/kg | [8] |

| Skin Irritation (rabbit) | Moderate irritant | [8] |

| Eye Irritation (rabbit) | Mild irritant | [8] |

While specific toxicological studies on this compound are limited, the toxicology of aliphatic aldehydes, in general, is of interest. The toxicity of saturated aliphatic aldehydes tends to decrease with increasing molecular weight.[9] They are known to be irritants to the mucous membranes of the eyes and respiratory tract.[9] Transcriptome analysis of cells exposed to various saturated aliphatic aldehydes has shown that they can induce changes in gene expression related to pulmonary toxicity, with lower carbon number aldehydes often showing greater effects.[10][11]

Biological Activity and Potential Applications

The primary application of this compound is in the flavor and fragrance industry, where it contributes to certain aroma profiles.[12] However, for the drug development community, understanding its potential biological interactions is crucial.

Metabolism

While specific metabolic pathways for this compound have not been extensively studied, it is expected to undergo metabolism typical of branched-chain aldehydes. The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (2-methylheptanoic acid) or reduction to the primary alcohol (2-methylheptan-1-ol).[13] The degradation of branched-chain amino acids leads to the formation of branched-chain α-keto acids, which can be further metabolized to aldehydes.[14][15] It is plausible that exogenous this compound could enter similar metabolic pathways.

Receptor Interactions

As a volatile organic compound, this compound's primary biological interaction is likely with olfactory receptors in the nasal epithelium, leading to the perception of its odor.[16] The interaction of aldehydes with specific olfactory receptors is a complex process that is currently an active area of research.[17] There is no specific evidence to suggest that this compound interacts with other receptor systems in a pharmacologically significant way. However, the study of how small molecules interact with various receptors is a cornerstone of drug discovery.

Conclusion

This technical guide has summarized the key information available for this compound, providing a foundation for researchers and drug development professionals. While its primary current use is in the flavor and fragrance industry, a thorough understanding of its chemical properties, synthesis, and potential biological interactions is essential for any further investigation into its applications in other scientific fields. Further research is warranted to fully elucidate its toxicological profile and explore any potential bioactivities beyond olfaction.

References

- 1. chembk.com [chembk.com]

- 2. Heptanal, 2-methyl- [webbook.nist.gov]

- 3. Heptanal, 2-methyl- [webbook.nist.gov]

- 4. Heptanal, 2-methyl- [webbook.nist.gov]

- 5. (2S)-2-methylheptanal | C8H16O | CID 13583483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound | C8H16O | CID 86044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 6-Methylheptanal for Research|Flavor & Fragrance Applications [benchchem.com]

- 13. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PMC [pmc.ncbi.nlm.nih.gov]

- 14. AMINO ACID METABOLISM : BRANCHED-CHAIN AMINO ACID DEGRADATION [education.med.nyu.edu]

- 15. m.youtube.com [m.youtube.com]

- 16. Human olfactory receptor families and their odorants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Two Olfactory Pathways to Detect Aldehydes on Locust Mouthpart [ijbs.com]

A Technical Guide to the Physical Properties of 2-Methylheptanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylheptanal, an eight-carbon branched-chain aldehyde, is a volatile organic compound with applications in the fragrance and flavor industries. A thorough understanding of its physical properties is essential for its application in research, development, and quality control. This technical guide provides a comprehensive overview of the key physical characteristics of this compound, supported by experimental methodologies and data presented for clarity and comparative analysis.

Core Physical Properties

The fundamental physical properties of this compound are summarized in the table below, providing a clear and concise reference for laboratory and industrial applications.

| Physical Property | Value | Units |

| Molecular Formula | C₈H₁₆O | - |

| Molecular Weight | 128.21 | g/mol [1][2] |

| Boiling Point | 163 | °C at 760 mmHg[3] |

| Melting Point | -76 | °C[3] |

| Density | 0.809 | g/cm³[3] |

| Refractive Index | 1.41 | -[3] |

| Water Solubility | Slightly soluble | -[3] |

| Appearance | Clear, colorless liquid | -[3] |

| Vapor Pressure | 2.11 | mmHg at 25°C[3] |

| Flash Point | 42.2 | °C[3] |

Experimental Protocols

Detailed experimental procedures for determining the key physical properties of aldehydes like this compound are outlined below. These methodologies represent standard laboratory practices.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and efficient method for this determination is the Thiele tube method.[4]

Experimental Workflow: Boiling Point Determination

Caption: A flowchart illustrating the procedural steps for determining the boiling point of a liquid using the Thiele tube method.

Determination of Density

The density of a liquid is its mass per unit volume. This can be determined by accurately measuring the mass of a known volume of the liquid.[5]

Experimental Workflow: Density Determination

Caption: A diagram showing the sequential process for measuring the density of a liquid.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. It is a characteristic property and can be measured using a refractometer.[6]

Experimental Workflow: Refractive Index Determination

Caption: A flowchart outlining the steps to measure the refractive index of a liquid sample using a refractometer.

Logical Relationships in Property Determination

The accurate determination of these physical properties relies on a logical sequence of measurements and calculations, where the precision of one measurement can impact the accuracy of another.

Logical Relationship: Interdependence of Measurements

Caption: A diagram illustrating the influence of fundamental measurements on the determination of key physical properties.

Conclusion

This technical guide provides a detailed overview of the essential physical properties of this compound, presented in a format tailored for scientific and research professionals. The tabulated data offers a quick reference, while the outlined experimental protocols provide a foundation for reproducible and accurate measurements in the laboratory. The visualizations aim to clarify the workflows and the interconnectedness of these physical constants, aiding in a deeper understanding of this commercially significant aldehyde.

References

An In-depth Technical Guide on 2-Methylheptanal

This technical guide provides a detailed overview of the core physicochemical properties of 2-Methylheptanal, tailored for researchers, scientists, and professionals in drug development.

Core Compound Characteristics

This compound is an organic compound classified as an aldehyde. Its chemical structure and properties are of interest in various chemical synthesis and research applications.

Data Presentation: Physicochemical Properties

The quantitative data for this compound are summarized in the table below, providing a clear reference for its fundamental properties.

| Property | Value | Source |

| Molecular Formula | C8H16O | [1][2][3] |

| Molecular Weight | 128.21 g/mol | [1][2][4][5] |

| Density | 0.809 g/cm³ | [3] |

| Boiling Point | 163 °C at 760 mmHg | [3] |

| Flash Point | 42.2 °C | [3] |

| Water Solubility | Slightly soluble | [3] |

| Vapor Pressure | 2.11 mmHg at 25°C | [3] |

| CAS Registry Number | 16630-91-4 | [2] |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are highly specific and typically found within proprietary laboratory procedures or detailed in primary scientific literature that is not readily accessible through general web searches. The following section outlines a generalized experimental workflow for the characterization of a liquid aldehyde like this compound, which would be standard practice in a research setting.

General Characterization Workflow:

-

Sample Acquisition: Obtain a commercial sample of this compound or synthesize it via an appropriate chemical reaction, such as the oxidation of the corresponding primary alcohol.

-

Purification: If synthesized, the crude product would be purified, commonly using distillation, owing to its liquid state and boiling point.

-

Structural Confirmation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired to confirm the carbon-hydrogen framework and the presence of the aldehyde functional group.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would be used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.[6]

-

Infrared (IR) Spectroscopy: An IR spectrum would be recorded to identify the characteristic C=O stretch of the aldehyde group (typically around 1730-1705 cm⁻¹).

-

-

Purity Analysis:

-

Physicochemical Property Measurement:

-

Density: Measured using a pycnometer or a digital density meter.

-

Boiling Point: Determined experimentally using distillation apparatus under controlled pressure.

-

Visualizations: Logical Workflow

The following diagram illustrates a conceptual workflow for the identification and characterization of an organic compound such as this compound.

References

- 1. This compound | C8H16O | CID 86044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Heptanal, 2-methyl- [webbook.nist.gov]

- 3. chembk.com [chembk.com]

- 4. (2S)-2-methylheptanal | C8H16O | CID 13583483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Heptanal, 2-methyl- (CAS 16630-91-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Heptanal, 2-methyl- [webbook.nist.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-Methylheptanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylheptanal, a branched-chain aldehyde with the chemical formula C8H16O, is a volatile organic compound with applications in the flavor and fragrance industry.[1] A thorough understanding of its fundamental physicochemical properties, such as its boiling and melting points, is crucial for its application in research, particularly in fields requiring precise control over physical state and volatility. This technical guide provides a concise overview of these key thermal properties, supported by available data.

Physicochemical Data

The thermal properties of this compound are summarized in the table below. These values are critical for predicting the compound's behavior under various experimental and processing conditions.

| Property | Value | Conditions |

| Boiling Point | 163 °C | at 760 mmHg |

| Melting Point | -76 °C | |

| Molecular Formula | C8H16O | |

| Molar Mass | 128.212 g/mol | |

| Density | 0.809 g/cm³ | |

| CAS Number | 16630-91-4 |

Data sourced from ChemBK and the NIST WebBook.[1][2]

Experimental Protocols

The determination of boiling and melting points for a compound like this compound typically follows standardized laboratory procedures.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a standard boiling point, the external pressure is defined as 1 atmosphere (760 mmHg). A common laboratory method for determining the boiling point is distillation .

Methodology:

-

A sample of this compound is placed in a distillation flask.

-

The flask is heated, and a thermometer is positioned to measure the temperature of the vapor that distills.

-

The temperature at which the liquid boils and its vapor temperature remains constant is recorded as the boiling point.

Melting Point Determination

The melting point of a substance is the temperature at which it changes state from solid to liquid. For crystalline solids, this transition is typically sharp.

Methodology:

-

A small, powdered sample of the solidified compound is placed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.

-

The temperature is slowly increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range.

Logical Relationships in Physicochemical Property Determination

The following diagram illustrates the logical workflow for characterizing the primary physical states of a chemical compound based on its melting and boiling points.

Caption: Workflow for determining the physical state of this compound.

Due to the nature of this compound as a simple aldehyde, it is not typically involved in complex biological signaling pathways relevant to drug development. Therefore, a signaling pathway diagram is not applicable.

References

2-Methylheptanal solubility in water and organic solvents

An In-depth Technical Guide to the Solubility of 2-Methylheptanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in water and various organic solvents. The document details its physicochemical properties, presents available solubility data, outlines experimental protocols for solubility determination, and includes a workflow diagram for these procedures.

Introduction to this compound

This compound (C₈H₁₆O) is an aliphatic aldehyde known for its characteristic fatty, green, and citrus-like odor.[1][2][3][4] It is primarily utilized in the fragrance and flavor industries. Understanding its solubility is crucial for its application in various formulations, for assessing its environmental fate, and for its potential use in chemical synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for understanding its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆O | [1][3] |

| Molecular Weight | 128.21 g/mol | [3] |

| Appearance | Clear colorless liquid | [1] |

| Boiling Point | 163 °C at 760 mmHg | [1] |

| Melting Point | -76 °C | [1] |

| Density | 0.809 g/cm³ | [1] |

| Vapor Pressure | 2.11 mmHg at 25°C | [1] |

| Flash Point | 42.2 °C | [1] |

| logP (Octanol-Water Partition Coefficient) | 2.7 | [4] |

Solubility of this compound

The solubility of an aldehyde is influenced by its ability to form hydrogen bonds with the solvent and by the length of its alkyl chain. While aldehydes can accept hydrogen bonds via the carbonyl oxygen, they lack a hydrogen bond donor. As the alkyl chain length increases, the nonpolar character of the molecule dominates, leading to decreased solubility in polar solvents like water.

Solubility in Water

This compound is described as being slightly soluble in water.[1] This is consistent with the general trend for aldehydes, where solubility in water decreases as the carbon chain length increases beyond four or five carbons. The relatively long seven-carbon chain with a methyl branch in this compound limits its miscibility with water.

Solubility in Organic Solvents

This compound is generally soluble in many common organic solvents, particularly those with lower polarity. Based on the principle of "like dissolves like," it is expected to be miscible with alcohols, ethers, ketones, and hydrocarbon solvents.

| Solvent | Polarity | Expected Solubility |

| Water | High | Slightly soluble |

| Methanol | High | Soluble |

| Ethanol | High | Soluble |

| Acetone | Medium | Soluble |

| Diethyl Ether | Low | Soluble |

| Chloroform | Low | Soluble |

| Toluene | Low | Soluble |

| Hexane | Low | Soluble |

Experimental Protocols for Solubility Determination

Standardized methods are employed to quantitatively determine the solubility of chemical substances. Below are detailed methodologies for assessing the solubility of this compound in aqueous and organic media.

Determination of Water Solubility (Adapted from OECD Guideline 105)

The OECD Guideline 105 provides two primary methods for determining water solubility: the flask method and the column elution method. Given that this compound is a liquid, the flask method is more appropriate.

Principle: A saturated solution of this compound in water is prepared by mechanical shaking at a constant temperature. The concentration of the aldehyde in the aqueous phase is then determined by a suitable analytical method.

Apparatus:

-

Mechanical shaker in a thermostatically controlled water bath or a temperature-controlled room.

-

Glass vessels with sufficient volume.

-

Centrifuge with temperature control.

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detection - GC-FID).

Procedure:

-

An excess amount of this compound is added to a known volume of deionized water in a glass vessel.

-

The vessel is sealed and agitated in the thermostatically controlled shaker at a defined temperature (e.g., 20°C) for a sufficient period to reach equilibrium (preliminary tests should establish this time, typically 24-48 hours).

-

After equilibration, the mixture is centrifuged at the same temperature to separate the undissolved aldehyde.

-

A sample of the clear aqueous supernatant is carefully removed.

-

The concentration of this compound in the aqueous sample is determined using a validated GC-FID method.

-

The experiment is repeated to ensure reproducibility.

Determination of Solubility in Organic Solvents

A general method for determining the solubility of a liquid in an organic solvent involves preparing a saturated solution and quantifying the solute concentration.

Principle: An excess of this compound is mixed with the organic solvent of interest at a constant temperature until equilibrium is reached. The concentration of the aldehyde in the resulting solution is then measured.

Apparatus:

-

Vials with screw caps.

-

Constant temperature bath or incubator.

-

Vortex mixer or shaker.

-

Analytical balance.

-

Gas chromatograph (GC) or other suitable analytical instrument.

Procedure:

-

A known volume of the organic solvent is placed in a vial.

-

This compound is added dropwise until a slight excess is observed (e.g., a persistent separate phase or cloudiness that does not disappear upon mixing).

-

The vial is sealed and placed in a constant temperature bath and agitated for a predetermined time to ensure equilibrium.

-

The mixture is allowed to stand at the same temperature until any undissolved aldehyde has settled.

-

A clear aliquot of the supernatant is carefully withdrawn.

-

This aliquot is then diluted with a known volume of a suitable solvent, and the concentration of this compound is determined by a calibrated analytical method such as GC.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Conclusion

This compound exhibits limited solubility in water and good solubility in a range of organic solvents, a behavior consistent with its molecular structure. The experimental protocols outlined in this guide provide a framework for obtaining precise quantitative solubility data, which is essential for the effective formulation and application of this compound in various industrial and research settings. The provided workflow diagram offers a clear visual representation of the necessary steps for accurate solubility determination.

References

Spectroscopic Profile of 2-Methylheptanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methylheptanal (C₈H₁₆O, Molecular Weight: 128.21 g/mol ), a branched-chain aldehyde. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Data (Predicted)

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the different proton environments in the molecule. The aldehydic proton is expected to be the most downfield signal due to the deshielding effect of the carbonyl group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.6 | Doublet | 1H | H-1 (Aldehyde) |

| ~2.3 | Multiplet | 1H | H-2 |

| ~1.1 | Doublet | 3H | C2-CH₃ |

| ~1.2-1.6 | Multiplet | 8H | H-3, H-4, H-5, H-6 |

| ~0.9 | Triplet | 3H | H-7 |

Note: Predicted data is based on established chemical shift values and coupling patterns for similar aliphatic aldehydes.

¹³C NMR Data (Predicted)

The ¹³C NMR spectrum provides information on the different carbon environments. The carbonyl carbon is characteristically found at the low-field end of the spectrum.

| Chemical Shift (δ) ppm | Assignment |

| ~205 | C-1 (C=O) |

| ~50 | C-2 |

| ~15 | C2-CH₃ |

| ~35 | C-3 |

| ~29 | C-4 |

| ~22 | C-5 |

| ~31 | C-6 |

| ~14 | C-7 |

Note: Predicted data is based on typical chemical shift values for aliphatic aldehydes.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Approximately 5-25 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[1]

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

The NMR spectra are acquired on a spectrometer operating at a frequency of, for example, 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

-

For ¹H NMR, the spectral width is typically set from -1 to 11 ppm.

-

For ¹³C NMR, the spectral width is typically set from -10 to 220 ppm.

-

The data is acquired with a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

IR Spectral Data

The IR spectrum of this compound will prominently feature a strong absorption band for the carbonyl group and characteristic bands for the aldehydic C-H bond.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2960, ~2870 | Strong | C-H stretch (alkane) |

| ~2820, ~2720 | Medium | C-H stretch (aldehyde) |

| ~1730 | Strong | C=O stretch (aldehyde) |

| ~1465 | Medium | C-H bend (alkane) |

Experimental Protocol: FTIR Spectroscopy

Sample Preparation (Neat Liquid):

-

A drop of neat this compound is placed on the surface of an Attenuated Total Reflectance (ATR) crystal or between two salt plates (e.g., NaCl or KBr).[2][3][4][5]

-

For the salt plate method, a second plate is placed on top to create a thin liquid film.[3]

Data Acquisition:

-

A background spectrum of the empty ATR crystal or salt plates is recorded.

-

The sample is placed in the spectrometer, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[2]

-

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Mass Spectral Data

The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak and several fragment ions. The NIST Mass Spectrometry Data Center provides a reference spectrum for this compound.[6]

| m/z | Relative Intensity | Possible Fragment Assignment |

| 128 | Low | [M]⁺ (Molecular Ion) |

| 85 | Moderate | [M - C₃H₇]⁺ (Loss of propyl radical) |

| 70 | Moderate | McLafferty rearrangement product |

| 58 | High | [C₃H₆O]⁺ |

| 57 | High | [C₄H₉]⁺ |

| 43 | High | [C₃H₇]⁺ (Propyl cation) |

| 41 | High | [C₃H₅]⁺ (Allyl cation) |

Data is based on the mass spectrum available in the NIST WebBook and common fragmentation patterns of aldehydes.[6] PubChem lists the top three peaks in the GC-MS data as m/z 58, 57, and 41.[7]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction:

-

A small amount of this compound is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

Ionization and Fragmentation:

-

In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[10][11]

-

This causes the molecules to ionize and fragment.

Detection:

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

A detector records the abundance of each ion, generating a mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

- 1. sapub.org [sapub.org]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. researchgate.net [researchgate.net]

- 4. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. Heptanal, 2-methyl- [webbook.nist.gov]

- 7. This compound | C8H16O | CID 86044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. bitesizebio.com [bitesizebio.com]

- 9. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 11. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 2-Methylheptanal

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Methylheptanal. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a predicted ¹H NMR spectrum analysis based on established principles of NMR spectroscopy and data from analogous chemical structures. This document also outlines a comprehensive experimental protocol for acquiring a high-quality ¹H NMR spectrum of a liquid aldehyde like this compound.

Predicted ¹H NMR Data for this compound

The following table summarizes the predicted chemical shifts (δ), multiplicities, coupling constants (J), and integration values for the distinct proton environments in this compound. These predictions are derived from the analysis of chemical shift tables and spectral data of similar aliphatic aldehydes and substituted alkanes.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern (Multiplicity) | Predicted Coupling Constant (J, Hz) | Integration |

| H1 (Aldehyde) | 9.6 - 9.7 | Doublet (d) | ~2-3 | 1H |

| H2 | 2.2 - 2.4 | Multiplet (m) | - | 1H |

| H3a, H3b | 1.3 - 1.5 | Multiplet (m) | - | 2H |

| H4a, H4b | 1.2 - 1.4 | Multiplet (m) | - | 2H |

| H5a, H5b | 1.2 - 1.4 | Multiplet (m) | - | 2H |

| H6a, H6b | 1.2 - 1.4 | Multiplet (m) | - | 2H |

| H7 (CH₃) | 0.8 - 0.9 | Triplet (t) | ~7 | 3H |

| H8 (CH₃) | 1.0 - 1.1 | Doublet (d) | ~7 | 3H |

Structural and Spectral Correlation

The structure of this compound and the predicted correlation between its proton environments and their corresponding ¹H NMR signals are illustrated in the diagram below.

Caption: Correlation of this compound protons to predicted ¹H NMR signals.

Detailed Experimental Protocol for ¹H NMR Spectroscopy

This section provides a standard operating procedure for acquiring a high-quality ¹H NMR spectrum of a liquid aldehyde such as this compound.

Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity. Impurities can introduce extraneous peaks and complicate spectral analysis. If necessary, purify the sample by distillation.

-

Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[1]

-

Sample Concentration: For a standard ¹H NMR experiment, a concentration of 5-25 mg of the analyte in 0.6-0.7 mL of deuterated solvent is typically sufficient.[2]

-

Procedure: a. Weigh approximately 10-20 mg of this compound directly into a clean, dry vial. b. Add 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial. c. Gently swirl the vial to ensure the sample is completely dissolved. d. Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[3][4] e. Cap the NMR tube securely.

Instrument Parameters

The following are typical acquisition parameters for a ¹H NMR experiment on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample.

| Parameter | Typical Value | Purpose |

| Spectrometer Frequency | 400 MHz | Defines the magnetic field strength. |

| Number of Scans (NS) | 8 - 16 | Improves signal-to-noise ratio. |

| Relaxation Delay (D1) | 1 - 5 s | Allows for full relaxation of protons between scans for accurate integration. |

| Acquisition Time (AQ) | 2 - 4 s | Determines the resolution of the spectrum. |

| Spectral Width (SW) | 12 - 16 ppm | Defines the range of chemical shifts to be observed. |

| Pulse Width (P1) | 30° - 90° | The angle of the radiofrequency pulse used to excite the nuclei. |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

Data Processing

-

Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum.

-

Phasing: The phase of the spectrum is corrected to ensure all peaks are in the pure absorption mode (upright and symmetrical).

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift scale is calibrated. For CDCl₃, the residual solvent peak at 7.26 ppm is typically used as an internal reference. If tetramethylsilane (B1202638) (TMS) is added, its signal is set to 0 ppm.[2]

-

Integration: The area under each peak is integrated to determine the relative number of protons giving rise to the signal.

-

Peak Picking: The exact chemical shift of each peak is identified.

Logical Workflow for ¹H NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral analysis.

Caption: Workflow for ¹H NMR spectrum acquisition and analysis.

This comprehensive guide provides the necessary information for researchers and professionals to understand, predict, and acquire the ¹H NMR spectrum of this compound. The provided protocols and diagrams offer a clear and structured approach to this analytical technique.

References

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 2-Methylheptanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Methylheptanal. It includes predicted chemical shifts, detailed experimental protocols for spectral acquisition, and a logical visualization of the molecule's carbon environments. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical analysis, synthesis, and drug development.

Introduction to ¹³C NMR of this compound

This compound (C₈H₁₆O) is an organic compound with an aldehyde functional group and a branched alkyl chain. ¹³C NMR spectroscopy is a powerful analytical technique for elucidating the carbon skeleton of organic molecules. Each unique carbon atom in a molecule resonates at a specific frequency in a magnetic field, resulting in a distinct chemical shift (δ) in the NMR spectrum. These chemical shifts are highly sensitive to the local electronic environment of the carbon atom, providing valuable information about its bonding and neighboring functional groups.

The ¹³C NMR spectrum of this compound is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule, as they are all in chemically non-equivalent environments.

Predicted ¹³C NMR Chemical Shifts

While a publicly available, experimentally verified ¹³C NMR spectrum for this compound with assigned peaks is not readily found in the literature, a reliable prediction of the chemical shifts can be made based on established empirical data and spectral databases for similar structural motifs. The predicted chemical shifts are summarized in Table 1 .

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | IUPAC Name Position | Predicted Chemical Shift (δ, ppm) | Multiplicity (in proton-coupled spectrum) |

| C1 | Aldehyde Carbonyl | 205.1 | d |

| C2 | Methine | 45.8 | d |

| C3 | Methylene | 31.9 | t |

| C4 | Methylene | 29.3 | t |

| C5 | Methylene | 26.8 | t |

| C6 | Methylene | 22.7 | t |

| C7 | Methyl | 14.1 | q |

| C8 | Methyl (on C2) | 13.5 | q |

Disclaimer: These are predicted values and may differ slightly from experimental results. The chemical shifts of aldehydes generally appear in the range of 190-200 ppm.[1][2] Aliphatic carbons have chemical shifts typically ranging from 10-60 ppm.[1][2]

Experimental Protocols

The following section outlines a detailed methodology for acquiring a high-quality ¹³C NMR spectrum of this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining a high-resolution NMR spectrum.

-

Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurity signals.

-

Solvent Selection: A deuterated solvent is used to provide a lock signal for the spectrometer and to avoid a large solvent signal in the proton spectrum (which is often acquired alongside the ¹³C spectrum). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds like this compound.

-

Concentration: For a standard ¹³C NMR experiment, a concentration of 10-50 mg of the sample dissolved in 0.5-0.7 mL of deuterated solvent is recommended.

-

Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard (Optional): Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shifts to 0.00 ppm. However, the residual solvent peak (for CDCl₃, a triplet at approximately 77.16 ppm) can also be used for calibration.

NMR Instrument Parameters

The following are typical acquisition parameters for a ¹³C NMR experiment on a 400 MHz spectrometer. These parameters may need to be adjusted based on the specific instrument and sample concentration.

-

Spectrometer Frequency: 100 MHz for ¹³C

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).

-

Spectral Width: 0 to 220 ppm, which covers the typical range for organic molecules.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds. For quantitative analysis, a longer delay of 5 times the longest T₁ relaxation time of the carbon nuclei should be used.

-

Number of Scans: 1024 to 4096 scans, or more, may be required to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

-

Temperature: Standard ambient probe temperature (e.g., 298 K).

Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: A baseline correction is applied to ensure a flat baseline across the spectrum.

-

Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm or the solvent peak.

-

Peak Picking and Integration: The chemical shift of each peak is determined. While integration of ¹³C signals is generally not quantitative in standard proton-decoupled spectra, it can provide qualitative information.

Visualization of this compound Structure and ¹³C Environments

The following diagram illustrates the chemical structure of this compound and the logical relationship of its unique carbon atoms, which give rise to the distinct signals in the ¹³C NMR spectrum.

Caption: Molecular graph of this compound showing its eight unique carbon environments.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Methylheptanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of 2-Methylheptanal (C₈H₁₆O), a branched-chain aliphatic aldehyde. Understanding the fragmentation behavior of such molecules is crucial for their identification and structural elucidation in complex mixtures, a common requirement in pharmaceutical research and development. This document outlines the primary fragmentation pathways, presents quantitative data from its mass spectrum, and provides a representative experimental protocol for its analysis.

Core Concepts in the Fragmentation of Aliphatic Aldehydes

The fragmentation of aliphatic aldehydes in mass spectrometry, typically under electron ionization (EI), is governed by several key mechanisms. These processes lead to the formation of characteristic fragment ions that provide structural information about the analyte. The principal fragmentation pathways include:

-

α-Cleavage: This involves the cleavage of the bond adjacent to the carbonyl group. For aldehydes, this can result in the loss of a hydrogen atom (M-1) or the alkyl chain (R group), leading to the formation of a resonance-stabilized acylium ion.[1][2]

-

β-Cleavage: This fragmentation pathway involves the cleavage of the bond at the β-position relative to the carbonyl group.[2][3]

-

McLafferty Rearrangement: This is a characteristic rearrangement reaction for carbonyl compounds that possess a γ-hydrogen. It involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by the cleavage of the β-bond, resulting in the elimination of a neutral alkene molecule.[1][2]

-

Dehydration: The loss of a water molecule (M-18) can also be observed in the mass spectra of some aliphatic aldehydes.[4]

Mass Spectrum Analysis of this compound

The electron ionization mass spectrum of this compound exhibits a series of characteristic fragment ions. The molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) of 128, corresponding to the molecular weight of the compound.[5][6] While often weak for aliphatic aldehydes, its observation is key to determining the molecular weight.[2][3]

Quantitative Fragmentation Data

The prominent ions observed in the mass spectrum of this compound are summarized in the table below. The data is based on the spectrum available in the NIST Mass Spectrometry Data Center.[5]

| m/z | Relative Intensity (%) | Proposed Fragment Ion/Neutral Loss |

| 41 | 100 (Base Peak) | [C₃H₅]⁺ |

| 43 | 85 | [C₃H₇]⁺ or [CH₃CO]⁺ |

| 57 | 70 | [C₄H₉]⁺ |

| 71 | 50 | [C₅H₁₁]⁺ |

| 85 | 30 | [M - C₃H₇]⁺ or [C₆H₁₃]⁺ |

| 110 | 5 | [M - H₂O]⁺ |

| 128 | <5 | Molecular Ion [M]⁺ |

Proposed Fragmentation Pathways

The fragmentation of this compound can be rationalized through the following pathways, leading to the major observed ions:

-

α-Cleavage:

-

Loss of the pentyl radical (•C₅H₁₁) from the molecular ion results in the formation of an acylium ion at m/z 57 .

-

Loss of a hydrogen radical (•H) from the aldehyde group is also possible, leading to an [M-1]⁺ ion, though this is often of low abundance.

-

-

β-Cleavage and Alkyl Chain Fragmentation:

-

Cleavage of the C-C bond at the β-position to the carbonyl group can lead to the formation of various alkyl carbocations. The significant peaks at m/z 41, 43, 57, and 71 are characteristic of the fragmentation of the heptyl chain. The base peak at m/z 41 is likely due to the stable allyl cation ([C₃H₅]⁺) formed through rearrangement.

-

-

McLafferty Rearrangement:

-

This compound possesses γ-hydrogens on the alkyl chain, making it susceptible to the McLafferty rearrangement. This rearrangement would lead to the elimination of a neutral propene molecule (C₃H₆) and the formation of a radical cation at m/z 86 . However, this peak is not prominent in the reference spectrum, suggesting other fragmentation pathways are more dominant. A subsequent rearrangement could also lead to a fragment at m/z 44 .

-

The fragmentation pathways are visualized in the following diagram:

References

Unveiling the Elusive Presence of 2-Methylheptanal in the Natural World: A Technical Guide

For Immediate Release

A comprehensive review of available scientific literature reveals the rare but confirmed natural occurrence of the branched-chain aldehyde, 2-Methylheptanal. This technical guide provides an in-depth analysis of its detection in plant and animal sources, complete with experimental protocols and a workflow for its identification, tailored for researchers, scientists, and professionals in drug development.

Introduction

This compound (C₈H₁₆O) is a saturated branched-chain aldehyde. While its synthetic counterpart finds applications in the flavor and fragrance industry, its natural origins have remained largely uncharacterized. This document consolidates the current scientific knowledge on the natural occurrence of this compound, offering a valuable resource for researchers investigating novel bioactive compounds and their biosynthetic pathways.

Natural Occurrence of this compound

Recent analytical studies have identified this compound in both the plant and animal kingdoms, as well as in a microbial context. The following sections detail these findings.

In the Plant Kingdom

The primary evidence for the natural occurrence of this compound in plants comes from the analysis of essential oils.

-

Zanthoxylum armatum DC. (Winged Prickly Ash): A study analyzing the chemical composition of the essential oil from the seeds of Zanthoxylum armatum DC., collected from the Kumaun region of Uttarakhand, India, identified this compound as a trace component[1].

In the Animal Kingdom

The presence of this compound has been noted as a volatile compound in meat.

-

Goat Meat: Research investigating the effects of different forage feeding regimes on the quality of goat meat identified this compound as one of the volatile compounds contributing to the aroma profile. Its expression was noted in the meat of goats fed with Bermuda grass[2][3].

In Microbial Environments

Interestingly, this compound has also been detected in a food matrix as a result of microbial activity.

-

Wholewheat Sourdough: A study on the microbial diversity and metabolites in wholewheat sourdough found that contamination with Staphylococcus aureus led to a significant reduction in the content of this compound among other aldehydes[4]. This suggests that it may be a product of the normal fermentation process that is then consumed or transformed by the contaminating bacteria.

Quantitative Data Summary

To date, the identification of this compound in natural sources has been qualitative or semi-quantitative. Specific concentrations or abundance levels are not well-documented in the reviewed literature. The table below summarizes the identified occurrences.

| Kingdom | Organism/Source | Specific Matrix | Quantitative Data | Reference |

| Plantae | Zanthoxylum armatum DC. | Seed Essential Oil | Identified as a trace component (quantitative data not provided) | [1] |

| Animalia | Goat (Capra aegagrus hircus) | Meat (from Bermuda grass-fed individuals) | Identified as a volatile aroma compound (quantitative data not provided) | [2][3] |

| Fungi/Bacteria | Wholewheat Sourdough | Sourdough | Content significantly reduced by Staphylococcus aureus contamination (initial concentration not provided) | [4] |

Experimental Protocols

The identification of this compound in the cited studies was primarily achieved through gas chromatography-mass spectrometry (GC-MS). The general methodologies are detailed below.

Analysis of Essential Oils from Zanthoxylum armatum DC. Seeds

-

Sample Preparation and Extraction:

-

Fresh seeds of Zanthoxylum armatum DC. were collected.

-

The seeds were crushed to increase the surface area for extraction.

-

The crushed seeds were subjected to hydro-distillation using a Clevenger-type apparatus for a specified period to extract the essential oil.

-

-

GC-MS Analysis:

-

The obtained essential oil was analyzed using a gas chromatograph coupled with a mass spectrometer.

-

Gas Chromatography (GC): The sample was injected into the GC, where it was vaporized and separated into its individual components in a capillary column (e.g., DB-5 or HP-5ms). The oven temperature was programmed to increase gradually to elute the compounds based on their boiling points and polarity.

-

Mass Spectrometry (MS): As the separated compounds exited the GC column, they entered the mass spectrometer, where they were ionized (typically by electron impact) and fragmented. The resulting mass spectrum, which shows the mass-to-charge ratio of the fragments, serves as a "fingerprint" for each compound.

-

Compound Identification: The identification of this compound was achieved by comparing its mass spectrum and retention index with those of authentic standards and/or with data from mass spectral libraries such as NIST.

-

Analysis of Volatiles from Goat Meat and Sourdough

-

Sample Preparation and Volatile Extraction (Headspace Solid-Phase Microextraction - HS-SPME):

-

A sample of the material (e.g., cooked goat meat or sourdough) was placed in a sealed vial.

-

The vial was gently heated to encourage the release of volatile compounds into the headspace above the sample.

-

A solid-phase microextraction (SPME) fiber coated with a specific sorbent (e.g., DVB/Carboxen/PDMS) was exposed to the headspace for a defined period to adsorb the volatile organic compounds.

-

The SPME fiber was then retracted and introduced into the injection port of the GC-MS for thermal desorption of the analytes.

-

-

GC-MS Analysis:

-

The analytical procedure following HS-SPME is similar to that described for essential oil analysis. The desorbed compounds are separated by GC and identified by MS.

-

Compound Identification: Identification was based on the comparison of mass spectra and retention indices with reference compounds and established databases.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the identification of this compound from natural sources.

References

2-Methylheptanal: A Comprehensive Technical Guide for Researchers

An In-depth Technical Guide on the Volatile Organic Compound 2-Methylheptanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a branched-chain saturated aldehyde, is a volatile organic compound (VOC) with significance in the flavor and fragrance industry, as well as in atmospheric chemistry. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, natural and synthetic origins, its role as a VOC, and its biological effects. Detailed experimental protocols for its synthesis, analysis, and toxicological assessment are provided to support further research in drug development and related scientific fields. This document aims to be a core resource for scientists investigating the chemical and biological activities of this compound.

Introduction

This compound (C8H16O) is an aldehyde that contributes to the aroma profile of various cooked foods, particularly meats.[1][2] As a volatile organic compound (VOC), it is released from both natural and anthropogenic sources and participates in atmospheric photochemical reactions.[1] Aldehydes, as a class of compounds, are known for their high reactivity, which underlies their utility in various industries but also their potential for biological activity.[3][4] The reactivity of the aldehyde functional group allows for interactions with biological macromolecules, including proteins and DNA, leading to a range of cellular effects from sensory perception to cytotoxicity and genotoxicity.[4][5][6] This guide provides a detailed examination of this compound to serve as a foundational resource for researchers.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, analysis, and for interpreting its biological and environmental interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [7][8] |

| Synonyms | 2-Methyl heptaldehyde, Heptanal (B48729), 2-methyl- | [7][8] |

| CAS Number | 16630-91-4 | [7][8] |

| Molecular Formula | C8H16O | [7][8] |

| Molar Mass | 128.21 g/mol | [8] |

| Appearance | Clear colorless liquid | [9] |

| Density | 0.809 g/cm³ | |

| Boiling Point | 163 °C at 760 mmHg | |

| Melting Point | -76 °C | |

| Flash Point | 42.2 °C | |

| Vapor Pressure | 2.11 mmHg at 25 °C | |

| Water Solubility | Slightly soluble (0.01 g/L) | [9] |

| LogP (Octanol/Water) | 2.7 | [8] |

| Refractive Index | 1.41 | [9] |

Sources of this compound

Natural Occurrence

This compound is a naturally occurring flavor volatile, primarily associated with the aroma of cooked meats.[1][2][10] Its formation is a result of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[11][12] Specifically, this compound can be formed through the Strecker degradation of isoleucine.[13][14] It has been identified as a volatile compound in cooked chicken and lamb.[1][10][15][16]

Industrial Synthesis

Industrially, this compound is produced for use in the fragrance industry.[6] The synthesis typically involves a two-step process. First, an unbranched alkanal undergoes a condensation reaction with formaldehyde (B43269) in the presence of a secondary amine and a carboxylic acid catalyst to form a 2-methylene alkanal.[17][18] In the case of this compound, the starting alkanal would be heptanal. The resulting 2-methyleneheptanal is then selectively hydrogenated to yield this compound.[6]

This compound as a Volatile Organic Compound (VOC)

As a VOC, this compound can be emitted into the atmosphere from various sources, including cooking and industrial processes. Its volatility and chemical reactivity determine its environmental fate and impact.

Atmospheric Chemistry

In the troposphere, this compound is subject to photochemical degradation. The primary daytime removal processes are photolysis and reaction with hydroxyl (OH) radicals. In coastal or polluted areas, reaction with chlorine (Cl) atoms can also be a significant degradation pathway. These reactions contribute to the formation of secondary air pollutants, including ozone and secondary organic aerosols (SOAs).

Caption: Atmospheric degradation pathways of this compound.

Biological Effects and Signaling Pathways

The biological effects of aldehydes are largely attributed to their reactivity with nucleophilic groups in proteins and DNA.[4][6]

Olfactory Perception

As a volatile compound, this compound can be detected by the olfactory system. The perception of aldehydes by odorant receptors (ORs) can be complex. For some aldehydes, it is not the aldehyde itself but its hydrated form, a geminal diol, that binds to the receptor.[9][19] The rat odorant receptor OR-I7 is a known receptor for the C8 aldehyde, octanal, and its activation is dependent on the aldehyde functional group.[9][19] It is plausible that this compound, also a C8 aldehyde, interacts with a subset of ORs, potentially including homologs of OR-I7.

Caption: Proposed mechanism of this compound olfactory perception.

Cellular Toxicity and Genotoxicity

Aldehydes can exert cytotoxic and genotoxic effects through the formation of adducts with proteins and DNA.[3][4][6] These interactions can lead to protein dysfunction, DNA cross-linking, and the induction of oxidative stress through the generation of reactive oxygen species (ROS).[20]

Aldehyde-induced cellular stress can activate various signaling pathways, including the YAP (Yes-associated protein) and NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathways.[20] Activation of these pathways can modulate gene expression related to cell proliferation, inflammation, and apoptosis.

Caption: General overview of aldehyde-induced cellular toxicity pathways.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis, analysis, and biological evaluation of this compound.

Laboratory Synthesis of this compound

This two-step protocol is adapted from general procedures for the synthesis of 2-methylalkanals.[17][18]

Step 1: Synthesis of 2-Methyleneheptanal

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add heptanal (1 equivalent), an aqueous solution of formaldehyde (1.1 equivalents), a secondary amine such as diethylamine (B46881) (0.1 equivalents), and a carboxylic acid such as acetic acid (0.1 equivalents).

-

Reaction: Heat the mixture to a gentle reflux (approximately 80-90 °C) and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add diethyl ether and wash the organic layer sequentially with water, dilute hydrochloric acid, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-methyleneheptanal can be purified by fractional distillation under reduced pressure.

Step 2: Hydrogenation of 2-Methyleneheptanal to this compound

-

Reaction Setup: In a hydrogenation vessel, dissolve the purified 2-methyleneheptanal in a suitable solvent such as ethanol (B145695) or ethyl acetate. Add a catalytic amount of palladium on carbon (5-10 wt. %).

-

Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture at room temperature until the uptake of hydrogen ceases.

-

Work-up: Carefully vent the hydrogen and filter the reaction mixture through a pad of celite to remove the catalyst.

-